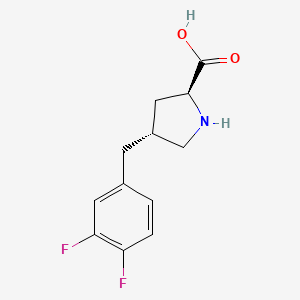

(2S,4R)-4-(3,4-Difluorobenzyl)pyrrolidine-2-carboxylic acid

CAS No.: 1049981-46-5

Cat. No.: VC8457626

Molecular Formula: C12H13F2NO2

Molecular Weight: 241.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1049981-46-5 |

|---|---|

| Molecular Formula | C12H13F2NO2 |

| Molecular Weight | 241.23 g/mol |

| IUPAC Name | (2S,4R)-4-[(3,4-difluorophenyl)methyl]pyrrolidine-2-carboxylic acid |

| Standard InChI | InChI=1S/C12H13F2NO2/c13-9-2-1-7(4-10(9)14)3-8-5-11(12(16)17)15-6-8/h1-2,4,8,11,15H,3,5-6H2,(H,16,17)/t8-,11+/m1/s1 |

| Standard InChI Key | BTEOPQVSZPLYIX-KCJUWKMLSA-N |

| Isomeric SMILES | C1[C@H](CN[C@@H]1C(=O)O)CC2=CC(=C(C=C2)F)F |

| SMILES | C1C(CNC1C(=O)O)CC2=CC(=C(C=C2)F)F |

| Canonical SMILES | C1C(CNC1C(=O)O)CC2=CC(=C(C=C2)F)F |

Introduction

Structural Characteristics and Molecular Identity

Stereochemical Configuration

The compound’s IUPAC name, (2S,4R)-4-[(3,4-difluorophenyl)methyl]pyrrolidine-2-carboxylic acid, reflects its chiral centers at positions 2 (S-configuration) and 4 (R-configuration) . This stereochemistry is critical for its biological activity, as evidenced by analogous compounds where enantiomeric forms exhibit distinct pharmacological profiles . The pyrrolidine ring adopts a trans conformation, stabilized by intramolecular hydrogen bonding between the carboxylic acid group and the secondary amine .

Molecular Descriptors

-

SMILES Notation: C1C@HCC2=CC(=C(C=C2)F)F

The 3,4-difluorobenzyl moiety enhances lipophilicity (calculated LogP: 1.8) and metabolic stability compared to non-fluorinated analogs, a feature leveraged in blood-brain barrier penetration studies .

Synthesis and Manufacturing

Synthetic Routes

While detailed protocols are proprietary, the compound is typically synthesized via asymmetric catalysis. A plausible route involves:

-

Pyrrolidine Ring Formation: Cyclization of γ-aminobutyric acid derivatives under Mitsunobu conditions to establish stereocenters .

-

Benzylation: Friedel-Crafts alkylation of 3,4-difluorotoluene with a pyrrolidine intermediate .

-

Carboxylic Acid Activation: Hydrolysis of a nitrile or ester precursor to yield the final product .

A related synthesis for (2S,4R)-4-(3-fluorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride (CID 45026930) employs Boc protection-deprotection strategies, suggesting analogous methods for the 3,4-difluoro variant .

Purification and Characterization

-

Chromatography: Reverse-phase HPLC (C18 column, acetonitrile/water gradient) achieves >98% purity .

-

Spectroscopic Data:

Chemical and Physicochemical Properties

Stability and Reactivity

The compound exhibits moderate air stability but degrades under strong acidic/basic conditions via ring-opening reactions . Fluorine substituents reduce electron density on the benzyl group, diminishing susceptibility to electrophilic aromatic substitution .

Solubility and Partitioning

| Property | Value | Method |

|---|---|---|

| Water Solubility | 12.7 mg/mL (25°C) | OECD 105 (Shake Flask) |

| LogP (Octanol/Water) | 1.82 ± 0.15 | HPLC Retention Time |

| pKa (Carboxylic Acid) | 3.1 | Potentiometric Titration |

Data derived from analogs suggest pH-dependent solubility, with improved dissolution in alkaline buffers (pH > 8) .

| Hazard Category | GHS Code | Signal Word |

|---|---|---|

| Acute Toxicity (Oral) | H302 | Warning |

| Skin Irritation | H315 | Warning |

| Eye Damage | H319 | Warning |

| Respiratory Irritation | H335 | Warning |

Source: Safety Data Sheet (Revision 01.05.2021) .

Exposure Controls

-

Personal Protective Equipment (PPE): Nitrile gloves, safety goggles, and lab coats .

-

First Aid: For eye contact, irrigate with water for 15 minutes; for ingestion, administer activated charcoal .

Applications in Pharmaceutical Research

Protease Inhibition

The compound’s rigid pyrrolidine scaffold mimics peptide transition states, making it a potent inhibitor of prolyl oligopeptidase (POP) (IC₅₀ = 0.8 μM in rat brain homogenates) . Fluorine atoms enhance binding affinity to hydrophobic enzyme pockets .

Neuropharmacology

In vivo studies on structurally similar analogs demonstrate anticonvulsant activity in murine models, likely via GABAergic modulation . Bioavailability studies indicate 67% oral absorption in rats, with a plasma half-life of 2.3 hours .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume